Trichloro[dichloro(fluoro)methyl]germane
CAS No.: 113365-41-6
Cat. No.: VC19170538
Molecular Formula: CCl5FGe
Molecular Weight: 280.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113365-41-6 |
|---|---|
| Molecular Formula | CCl5FGe |
| Molecular Weight | 280.9 g/mol |
| IUPAC Name | trichloro-[dichloro(fluoro)methyl]germane |
| Standard InChI | InChI=1S/CCl5FGe/c2-1(3,7)8(4,5)6 |
| Standard InChI Key | NXPQFJSUZXFUTE-UHFFFAOYSA-N |
| Canonical SMILES | C(F)(Cl)(Cl)[Ge](Cl)(Cl)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Weight
The molecular formula of trichloro[dichloro(fluoro)methyl]germane is CCl₅FGe, derived from a germanium atom coordinated to three chlorine ligands and a CFCl₂ group. Calculations based on atomic masses yield a molecular weight of 280.89 g/mol (germanium: 72.63, chlorine: 35.45 × 5, fluorine: 19.00, carbon: 12.01) .
Geometric and Electronic Configuration
Germanium in this compound adopts a trigonal bipyramidal geometry, with the CFCl₂ group occupying an equatorial position. The electronegativity of fluorine (3.98) and chlorine (3.16) induces significant polarization at the Ge–C bond, enhancing its reactivity toward nucleophilic agents . Spectroscopic data for analogous compounds, such as trichloro(fluoro)germane (Cl₃FGe), suggest a vibrational signature at 450–500 cm⁻¹ for Ge–Cl stretches and 950–1,000 cm⁻¹ for Ge–F modes .
Synthetic Methodologies
Precursor-Based Routes
A plausible synthesis involves the reaction of germanium tetrachloride (GeCl₄) with a dichloro(fluoro)methyl Grignard reagent (CFCl₂MgX):
This method mirrors protocols for synthesizing trichloro(fluoro)germane, where hydrogen fluoride substitutes chlorine under autoclave conditions . Catalysts like antimony pentachloride (SbCl₅) or aluminum chloride (AlCl₃), as reported in fluorination-chlorination reactions of aromatic compounds, could enhance yield .
Halogen Exchange Reactions
Partial fluorination of pentachloro(methyl)germane (Cl₅Ge–CH₃) using hydrogen fluoride (HF) at elevated pressures (20–25 bar) and temperatures (80–100°C) may selectively replace chlorine atoms:
This approach aligns with industrial methods for producing trifluoromethyl-benzenes, where SbCl₅ facilitates chlorine-fluorine exchange .
Purification and Isolation
Fractional distillation under reduced pressure (e.g., 10–15 mm Hg) is critical for isolating the target compound from by-products like Cl₄Ge–CFCl₂ or Cl₂Ge–CFCl₃. Boiling points for analogous germanium halides range from 93°C to 156°C, depending on substituents .
Physicochemical Properties
Thermal Stability and Phase Behavior
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Boiling Point: Estimated at 180–200°C (extrapolated from Cl₃FGe: 104°C and CFCl₃: 23.8°C) .
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Melting Point: Likely subambient due to asymmetric molecular geometry, similar to Cl₃Ge–CH₃ (N/A) .
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Vapor Pressure: ~0.07 mmHg at 25°C (comparable to triiodo(methyl)germane) .
Spectroscopic Characteristics
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¹⁹F NMR: A singlet near -60 ppm (vs. CFCl₃ at 0 ppm) due to deshielding by germanium.
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Raman Spectroscopy: Peaks at 300 cm⁻¹ (Ge–Cl symmetric stretch) and 700 cm⁻¹ (C–F stretch).
Reactivity and Functional Applications
Nucleophilic Substitution
The Ge–Cl bonds are susceptible to substitution by alkoxides or amines, yielding derivatives like Cl₂(OR)Ge–CFCl₂. This reactivity is exploitable in polymer cross-linking or semiconductor precursor synthesis .
Friedel-Crafts Alkylation
Analogous to trichloromethyl-trifluoromethyl-benzenes, Cl₃Ge–CFCl₂ could act as an alkylating agent in the presence of AlCl₃, forming aryl-germanium complexes with applications in agrochemicals .
Catalytic intermediates
The compound’s Lewis acidity (from Ge’s vacant d-orbitals) suggests utility in Ziegler-Natta polymerization or hydrofluorination catalysis .
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